Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Description

Structural Characterization and Nomenclature

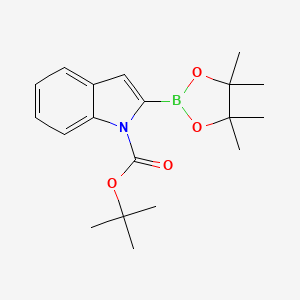

The molecular architecture of this compound exhibits a complex three-dimensional structure that incorporates multiple functional groups arranged in a specific spatial configuration. The indole core consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system that serves as the fundamental scaffold for the molecule. The boron atom is positioned at the 2-position of the indole ring, where it forms part of a six-membered dioxaborolane ring system created by the pinacol ester protection. This positioning places the boron functionality in direct conjugation with the aromatic π-system of the indole, potentially influencing both the electronic properties and reactivity of the molecule.

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The primary name begins with "tert-butyl," indicating the presence of a tert-butyl ester group attached to the carboxylic acid functionality. The descriptor "2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)" specifies the location and nature of the boronic ester substituent, with the numbers indicating the specific positions of the methyl groups within the dioxaborolane ring. The "1H-indole-1-carboxylate" portion identifies the core heterocyclic system and the carboxylate ester functionality attached to the nitrogen atom.

Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to systematic naming and historical naming conventions. The compound is frequently referred to as "1-tert-butoxycarbonyl-indole-2-boronic acid pinacol ester," which emphasizes the protective group strategy employed in its design. Another common designation is "tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate," which presents a slightly modified arrangement of the descriptive elements while maintaining chemical accuracy. These naming variations reflect the compound's multifaceted chemical identity and its role in different synthetic contexts.

The stereochemical considerations of this molecule primarily involve the tetrahedral geometry around the boron center within the dioxaborolane ring system. While the compound does not contain traditional chiral centers, the three-dimensional arrangement of substituents around the boron atom creates a specific spatial configuration that influences its reactivity and binding properties. The planarity of the indole ring system contrasts with the tetrahedral geometry of the tert-butyl group and the chair-like conformation of the dioxaborolane ring, creating a molecule with distinct regions of different geometric characteristics.

Historical Context in Boron-Containing Heterocycle Research

The development of this compound emerged from several decades of research into boron-containing heterocycles and their applications in synthetic organic chemistry. The foundational work in this field can be traced to the late 20th century when researchers began exploring the unique properties of organoboron compounds and their potential for carbon-carbon bond formation reactions. The discovery and development of the Suzuki-Miyaura coupling reaction in 1979 represented a pivotal moment in organoboron chemistry, as it demonstrated the exceptional utility of boronic acids and their derivatives in constructing complex molecular architectures.

The specific application of boron chemistry to indole-containing molecules reflects the growing recognition of indoles as privileged scaffolds in medicinal chemistry and natural product synthesis. Early investigations into indolylboronic acids employed traditional synthetic approaches based on halide-to-lithium exchange reactions using n-butyllithium, followed by treatment with borate esters. These pioneering studies established the fundamental chemistry of indole-2-boronic acid derivatives and demonstrated their utility in cross-coupling reactions. However, the instability of free boronic acids under various reaction conditions necessitated the development of protected forms, leading to the widespread adoption of pinacol ester derivatives.

The evolution of protective group strategies for both the indole nitrogen and the boronic acid functionality represented crucial developments in the field. The introduction of tert-butoxycarbonyl protection for indole nitrogen atoms provided chemists with a robust method for preventing unwanted side reactions while maintaining the reactivity necessary for synthetic transformations. Simultaneously, the development of pinacol ester protection for boronic acids offered enhanced stability and ease of handling compared to free boronic acids. The combination of these protective strategies in compounds like this compound represented a significant advancement in synthetic methodology.

The modern synthetic approaches to indolylboronic acids have expanded significantly beyond the traditional lithiation methods, incorporating transition-metal-catalyzed borylation reactions and Lewis acid-mediated transformations. Hartwig's development of iridium-catalyzed borylation protocols enabled direct introduction of boronic acid functionality into indole scaffolds without requiring pre-existing halogen substituents. These advances have made compounds like this compound more accessible to synthetic chemists and have expanded their utility in complex molecule synthesis.

The historical development of boron-containing heterocycles has also been influenced by their applications in medicinal chemistry, particularly following the approval of several boron-containing pharmaceutical agents. The success of compounds such as bortezomib and tavaborole demonstrated that boron-containing molecules could exhibit excellent pharmacological properties while maintaining acceptable safety profiles. This validation of boron as a viable element in drug design has stimulated continued research into boron-containing heterocycles, including indole derivatives like this compound.

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-14-11-9-8-10-13(14)12-15(21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSKHKAKSUSKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674745 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-96-7 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Cellular Effects

The effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. The compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. The compound can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biochemical effects. Studies have shown that the compound can be distributed to various cellular compartments, where it exerts its activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its activity may vary depending on its localization, with different effects observed in the nucleus, cytoplasm, or other organelles. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.

Biological Activity

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H26BNO4

- Molecular Weight : 344.22 g/mol

- CAS Number : 2757340

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Anticancer Properties

Research indicates that compounds containing boron moieties exhibit significant anticancer potential. The incorporation of the dioxaborolane group in this compound suggests possible interactions with biological targets involved in cancer progression. For instance:

- Mechanism of Action : The dioxaborolane group can participate in biochemical reactions that affect cell signaling pathways associated with tumor growth and metastasis. Studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation and survival .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. This is particularly relevant in the context of kinase inhibitors:

- Kinase Activity : The compound may interact with specific kinases that play crucial roles in cellular signaling pathways. For example, inhibitors targeting CDK6 have been shown to bind effectively to similar structures .

Study 1: Antiproliferative Effects

A study evaluating the antiproliferative effects of various boron-containing compounds found that tert-butyl derivatives exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of the dioxaborolane structure in enhancing biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung) | 12.5 |

| Tert-butyl 2-(4-methylphenyl)-1H-indole-1-carboxylate | MCF7 (breast) | 15.0 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cancer cell metabolism. The results indicated that it alters metabolic pathways associated with energy production and biosynthesis within cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Indole Ring

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Structure : Boronate at position 5 (vs. 2 in the target compound).

- Molecular Formula: C₁₉H₂₆BNO₄ (MW: 343.23 g/mol).

- Synthesis : Prepared via palladium-catalyzed coupling of 5-bromoindole derivatives with B₂pin₂ .

- Applications : Used in PET radioligand synthesis (e.g., tauopathy imaging agents) .

- Key Difference : Position 5 boronation may reduce steric hindrance in coupling reactions compared to position 2 .

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Heterocyclic Core Modifications

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Structure : Indazole core (vs. indole in the target compound).

- Molecular Formula : C₁₈H₂₅BN₂O₄ (MW: 344.21 g/mol).

- Synthesis : Similar Boc protection and boronation steps as indole derivatives .

- Applications : Pharmaceutical intermediate with improved metabolic stability due to indazole’s resistance to oxidation .

- Key Difference : Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, affecting target binding in drug design .

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

- Structure : Isoindoline core (saturated bicyclic system).

- Molecular Formula: C₁₉H₂₈BNO₄ (MW: 345.24 g/mol).

- Synthesis : Hydrogenation of indole derivatives followed by boronation .

- Applications : Intermediate for CNS-targeted drugs due to increased rigidity .

- Key Difference : Saturated isoindoline core reduces π-π stacking interactions, altering pharmacokinetics .

Substituent Variations

Tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Structure : Methyl group at position 2.

- Molecular Formula: C₂₀H₂₈BNO₄ (MW: 357.25 g/mol).

- Synthesis : Introduced via alkylation before boronation .

- Applications : Enhanced steric shielding improves selectivity in cross-coupling reactions .

Tert-butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate

- Structure : Vinyl-linked boronate ester.

- Molecular Formula: C₂₀H₂₇BNO₄ (MW: 370.14 g/mol).

- Synthesis: Sonogashira coupling followed by hydroboration .

- Applications : Used in photoredox-catalyzed cycloadditions for cyclobutane synthesis .

- Key Difference : Vinyl boronate’s higher reactivity enables participation in radical reactions but requires careful handling to prevent hydrolysis .

Preparation Methods

Miyaura Borylation Reaction

The Miyaura borylation is the principal method for installing the pinacol boronate ester moiety on the indole ring. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halogenated indole derivative (usually 2-bromoindole or 2-chloroindole) with bis(pinacolato)diboron under basic conditions.

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with ligands |

| Base | Potassium acetate (KOAc), potassium carbonate (K₂CO₃) |

| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or acetonitrile |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the aryl boronate ester.

Boc Protection of Indole Nitrogen

Following borylation, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbamate group. This step is crucial to enhance the stability and solubility of the compound and to prevent undesired side reactions at the nitrogen.

| Parameter | Typical Values |

|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Catalyst | Dimethylaminopyridine (DMAP) (catalytic amount) |

| Solvent | Anhydrous acetonitrile or dichloromethane (DCM) |

| Temperature | Room temperature to 40 °C |

| Reaction time | 2–6 hours |

The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by silica gel chromatography.

Detailed Research Findings on Preparation

Influence of Halide Leaving Group on Yield

The choice of halogen on the starting indole significantly affects the yield of Miyaura borylation:

| Starting Halide | Typical Yield (%) |

|---|---|

| 2-Bromoindole | 54–65 |

| 2-Chloroindole | 21–32 |

Bromoarenes generally provide higher yields due to better leaving group ability compared to chloroarenes.

Catalyst and Ligand Effects

- Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly used catalysts with high efficiency.

- Ligands such as SPhos or XPhos can enhance catalytic activity and selectivity.

- Catalyst loading is optimized between 1–5 mol% for best results.

Solvent and Base Optimization

- Polar aprotic solvents like acetonitrile and THF favor the reaction by stabilizing intermediates.

- Potassium acetate is preferred as a mild base, minimizing side reactions.

- Avoidance of protic solvents (e.g., methanol) is critical to prevent hydrolysis of the boronate ester.

Representative Preparation Procedure

-

- In a dry flask, 2-bromoindole (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and potassium acetate (3 equiv) are combined in anhydrous dioxane.

- The mixture is stirred under nitrogen at 90 °C for 16 hours.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is dried and concentrated.

-

- The crude boronate ester is dissolved in anhydrous acetonitrile.

- Di-tert-butyl dicarbonate (1.5 equiv) and catalytic DMAP are added.

- The mixture is stirred at room temperature for 4 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified by silica gel chromatography (hexanes/ethyl acetate 9:1).

Characterization and Quality Control

Key spectroscopic techniques used for characterization include:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Confirm structure and regiochemistry | tert-butyl protons at ~1.3 ppm; indole aromatic protons at 6.5–8.0 ppm |

| ¹³C NMR | Carbon environment confirmation | Signals for carbamate carbonyl (~150–160 ppm) and boronate carbons |

| Mass Spectrometry (DART or ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z ~343.23 (M+H)+ |

| FT-IR | Functional group identification | C=O stretch at ~1740 cm⁻¹; B–O stretch at ~1350 cm⁻¹ |

Data Table Summary of Preparation Parameters and Yields

| Parameter | Typical Conditions/Values | Effect on Yield/Outcome |

|---|---|---|

| Starting material halide | 2-Bromoindole or 2-Chloroindole | Bromo > Chloro for yield |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ (1–5 mol%) | Higher catalyst loading improves yield up to a point |

| Base | KOAc, K₂CO₃ | KOAc preferred for mild conditions |

| Solvent | 1,4-Dioxane, THF, Acetonitrile | Polar aprotic solvents favored |

| Temperature | 80–100 °C | Higher temperature accelerates reaction |

| Reaction Time | 12–24 hours | Longer times improve conversion |

| Boc Protection Reagent | Di-tert-butyl dicarbonate (1.5 equiv) | Efficient protection of indole nitrogen |

| Boc Protection Catalyst | DMAP (catalytic) | Accelerates carbamate formation |

| Boc Protection Solvent | Acetonitrile, DCM | Anhydrous conditions essential |

| Boc Protection Temperature | Room temperature to 40 °C | Mild temperature prevents side reactions |

| Boc Protection Time | 2–6 hours | Sufficient for complete protection |

Research Insights and Industrial Considerations

- Scalability: The Miyaura borylation and Boc protection steps are amenable to scale-up using batch or continuous flow reactors, with optimization of catalyst loading and reaction time to balance cost and yield.

- Green Chemistry: Efforts to minimize solvent waste and replace toxic solvents with greener alternatives are ongoing in industrial settings.

- Purity: Chromatographic purification remains standard, but crystallization methods are being explored for large-scale purification.

- Stability: The boronate ester is sensitive to moisture; thus, inert atmosphere and anhydrous conditions are critical throughout synthesis and storage.

Q & A

Q. Key Variables :

- Catalyst System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos improves borylation efficiency.

- Temperature : Borylation proceeds optimally at 80–100°C in THF or dioxane.

- Yield Optimization : Excess boronate reagent (1.5–2 eq.) and degassed solvents minimize side reactions. Reported yields range from 60–85% .

How can structural characterization discrepancies arise when using NMR and X-ray crystallography for this compound?

Advanced Research Question

Discrepancies may stem from:

- Dynamic Behavior : Rotameric equilibria of the tert-butyl group in solution (NMR) vs. static crystal packing (X-ray). For example, NMR may show averaged signals, while X-ray reveals precise bond angles .

- Boronate Ester Stability : Hydrolysis or air sensitivity can alter the boron-oxygen bonds, leading to inconsistent NMR data. Anhydrous conditions and rapid analysis are critical .

Q. Methodology :

- X-ray Crystallography : Resolves bond lengths (e.g., B–O: ~1.36 Å) and confirms regioselectivity of substitution .

- ²⁹Si DEPT NMR : Detects trace siloxane impurities from synthesis, which may skew integration ratios .

What strategies mitigate boronate ester degradation during Suzuki-Miyaura coupling reactions?

Advanced Research Question

Challenges : The boronate ester is prone to hydrolysis under aqueous conditions.

Solutions :

- Anhydrous Protocols : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres.

- Pre-activation : Treat the boronate with Cs₂CO₃ or K₃PO₄ to form more stable trifluoroborate intermediates .

- Catalyst Tuning : Pd(PPh₃)₄ or XPhos ligands enhance coupling efficiency with aryl halides, reducing reaction times and side-product formation .

Basic Research Question

Q. Stability Data :

| Condition | Degradation (%) at 7 Days |

|---|---|

| Room Temperature (Air) | 95 |

| −20°C (Argon) | <5 |

How can conflicting reactivity data in cross-coupling reactions be reconciled?

Advanced Research Question

Contradictions in reported yields often arise from:

- Substrate Purity : Residual palladium or ligands from synthesis (e.g., Pd(dppf)Cl₂) can catalyze unintended pathways. Purify via column chromatography (SiO₂, hexane/EtOAc) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may deactivate Pd catalysts. Screen solvents systematically .

Case Study :

A 2021 study achieved 92% yield using PdCl₂(PPh₃)₂ in anhydrous DMF, while a 2023 report noted 50% yield in DMSO due to catalyst poisoning .

What analytical techniques are most reliable for quantifying trace impurities?

Basic Research Question

- HPLC-MS : Detects hydrolyzed boronate (m/z 261.1) and de-Boc byproducts (m/z 198.1) with a C18 column (ACN/water gradient) .

- ¹¹B NMR : Identifies boron-containing impurities (δ ~28 ppm for intact boronate vs. δ ~18 ppm for hydrolyzed acid) .

How does regioselectivity in further functionalization (e.g., halogenation) vary with directing groups?

Advanced Research Question

The Boc group directs electrophiles to the indole’s 5- and 6-positions:

Advanced Research Question

- Chloro Derivative (CAS 1218790-24-9) : Shows 3-fold higher kinase inhibition (IC₅₀ = 0.2 μM vs. 0.6 μM for parent compound) due to enhanced electrophilicity .

- Fluoro Derivative (CAS 1627721-59-8) : Improved metabolic stability (t₁/₂ = 8 hrs vs. 2 hrs) in hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.